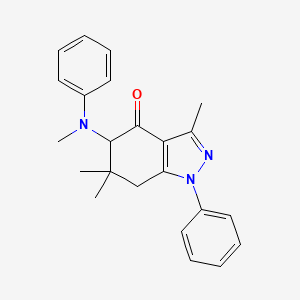![molecular formula C21H21N5O5 B8142566 1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one](/img/structure/B8142566.png)
1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one is a complex organic compound that belongs to the class of indazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a dimethyl group, and a triazole ring
Méthodes De Préparation
The synthesis of 1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne.
Functional Group Modifications: The phenyl and dimethyl groups can be introduced through various substitution reactions, while the methoxycarbonyl groups can be added via esterification reactions.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, solvents, and temperature control.
Analyse Des Réactions Chimiques
1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups, such as halogens, alkyl, or aryl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
Applications De Recherche Scientifique
1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mécanisme D'action
The mechanism of action of 1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one include other indazole derivatives and triazole-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties. Examples include:
1-Phenyl-2,3-dimethyl-4,5,6,7-tetrahydro-1H-indazole: Lacks the triazole ring and methoxycarbonyl groups.
6,6-Dimethyl-7-(4-methoxycarbonyl-1H-1,2,3-triazole-1-yl)-4,5,6,7-tetrahydro-1H-indazole-4-one: Similar structure but with different substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
dimethyl 1-(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-21(2)10-14(27)13-11-22-25(12-8-6-5-7-9-12)16(13)18(21)26-17(20(29)31-4)15(23-24-26)19(28)30-3/h5-9,11,18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAVXVZZCGZDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C1N3C(=C(N=N3)C(=O)OC)C(=O)OC)N(N=C2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-4-[(E)-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)iminomethyl]aniline](/img/structure/B8142488.png)
![7-Bromo-3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one](/img/structure/B8142499.png)
![N,N-dimethyl-4-(4,4,8-trimethyl-6-phenyl-5H-pyrazolo[3,4-g][1,3]benzoxazol-2-yl)aniline](/img/structure/B8142519.png)
![N,N-dimethyl-4-(4,4,8-trimethyl-6-pyridin-2-yl-5H-pyrazolo[3,4-g][1,3]benzoxazol-2-yl)aniline](/img/structure/B8142524.png)
![3-[4-(Dimethylamino)phenyl]-2-phenyl-3a,5,6,7-tetrahydroindol-4-one](/img/structure/B8142528.png)
![7-[[4-(Dimethylamino)phenyl]methylamino]-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one](/img/structure/B8142538.png)
![5-[(dimethylamino)methyl]-3-methyl-1-phenyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B8142546.png)
![2-[2-(Dimethylamino)ethylamino]-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile](/img/structure/B8142547.png)

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxochromene-3-carbaldehyde](/img/structure/B8142556.png)
![Dimethyl 2-[(3-formyl-2-oxochromen-4-yl)amino]benzene-1,4-dicarboxylate](/img/structure/B8142559.png)



